5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the chlorophenyl and isopropyl-methyl-pyrazolyl groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Triazolopyrimidine Core: The pyrazole derivative is then reacted with a suitable triazole precursor, such as 3-amino-1,2,4-triazole, under cyclization conditions to form the triazolopyrimidine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride in the presence of a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptosis pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Chlorophenyl)-N~7~-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
5-(4-Chlorophenyl)-N~7~-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the isopropyl and methyl groups on the pyrazole ring, which enhance its biological activity and selectivity compared to similar compounds. This structural modification contributes to its improved pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C19H18ClN7O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN7O/c1-11(2)26-12(3)8-17(25-26)24-18(28)16-9-15(13-4-6-14(20)7-5-13)23-19-21-10-22-27(16)19/h4-11H,1-3H3,(H,24,25,28) |
InChI Key |
PPKJIARBQYNDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.